molecular formula C30H36FN5O3S2 B10773927 5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

Cat. No.: B10773927
M. Wt: 597.8 g/mol
InChI Key: YCOQGGMZWKBBGI-UIDYPRJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of compound 21n involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Compound 21n undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound 21n has several scientific research applications:

Mechanism of Action

Compound 21n exerts its effects by inhibiting the activity of 15-lipoxygenase 2 (ALOX15B). This enzyme is involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators. By inhibiting ALOX15B, compound 21n reduces the production of these mediators, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include the binding of compound 21n to the active site of ALOX15B, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

Compound 21n can be compared with other similar compounds, such as:

The uniqueness of compound 21n lies in its specific inhibitory effects on 15-lipoxygenase 2, making it a valuable tool in studying the role of this enzyme in various biological processes.

Properties

Molecular Formula

C30H36FN5O3S2

Molecular Weight

597.8 g/mol

IUPAC Name

5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C30H36FN5O3S2/c1-4-36(25-16-18-35(20-25)21(2)22-7-11-24(31)12-8-22)41(37,38)32-17-15-27-29(23-9-13-26(39-3)14-10-23)34-30(33-27)28-6-5-19-40-28/h5-14,19,21,25,32H,4,15-18,20H2,1-3H3,(H,33,34)/t21?,25-/m1/s1

InChI Key

YCOQGGMZWKBBGI-UIDYPRJRSA-N

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(C)C2=CC=C(C=C2)F)S(=O)(=O)NCCC3=C(N=C(N3)C4=CC=CS4)C5=CC=C(C=C5)OC

Canonical SMILES

CCN(C1CCN(C1)C(C)C2=CC=C(C=C2)F)S(=O)(=O)NCCC3=C(N=C(N3)C4=CC=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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